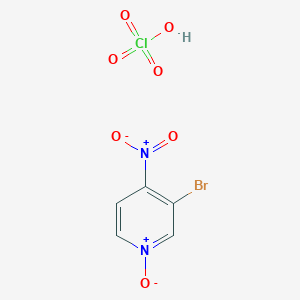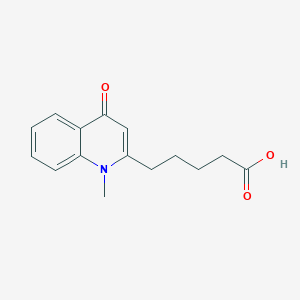
Vinyl tel-luride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinyl telluride is an organotellurium compound characterized by the presence of a vinyl group (CH=CH2) bonded to a tellurium atom
準備方法
Synthetic Routes and Reaction Conditions: Vinyl telluride can be synthesized through several methods. One common approach involves the reaction of tellurium with acetylene and 2-bromopyridine in the presence of potassium hydroxide (KOH), hydrazine hydrate, and hexamethylphosphoramide (HMPA) under acetylene pressure . Another method includes the coupling of vinylic tellurides with alkynes catalyzed by palladium dichloride, which can be performed under mild conditions with the aid of copper (II) chloride as an oxidizing agent .
Industrial Production Methods: Industrial production of vinyl telluride typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Vinyl telluride undergoes various types of chemical reactions, including:
Oxidation: Vinyl telluride can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert vinyl telluride to tellurium-containing anions.
Substitution: Vinyl telluride can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions with alkynes or aryl halides are common.
Major Products Formed:
Oxidation: Telluroxides and tellurones.
Reduction: Tellurium-containing anions.
Substitution: Enynes and enediynes.
科学的研究の応用
Vinyl telluride has a wide range of applications in scientific research:
Biology: Investigated for its potential neuroprotective effects against manganese-induced neurotoxicity.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as photovoltaic devices and semiconductors.
作用機序
The mechanism of action of vinyl telluride involves its ability to undergo tellurium-metal exchange reactions, forming reactive intermediates such as vinyllithiums and vinylcyanocuprates . These intermediates can participate in various organic transformations, leading to the formation of complex molecular structures. Additionally, vinyl telluride’s antioxidant properties contribute to its neuroprotective effects by reducing oxidative stress and modulating metal transport in biological systems .
類似化合物との比較
Vinyl telluride can be compared with other organotellurium compounds, such as:
Phenyl telluride: Similar in reactivity but differs in the nature of the organic group attached to tellurium.
Alkyl tellurides: Generally less reactive than vinyl telluride due to the absence of a double bond.
Aryl tellurides: Often used in similar applications but may exhibit different reactivity patterns due to the aromatic ring.
Uniqueness: Vinyl telluride’s unique reactivity, particularly in stereoselective synthesis and its potential neuroprotective properties, distinguishes it from other organotellurium compounds .
特性
分子式 |
C2H3Te |
|---|---|
分子量 |
154.6 g/mol |
InChI |
InChI=1S/C2H3Te/c1-2-3/h2H,1H2 |
InChIキー |
VDRDUOOPMBUTEV-UHFFFAOYSA-N |
正規SMILES |
C=C[Te] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)




![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)





![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

